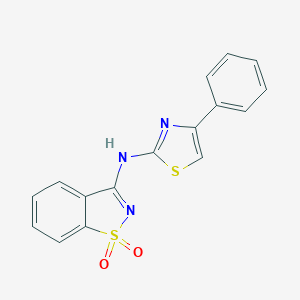
N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as Compound 1, is a synthetic compound that has shown potential in various scientific research applications. The compound's unique chemical structure has sparked interest in its potential therapeutic uses and mechanism of action.
作用机制
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 is not fully understood, but studies have provided some insights into its mode of action. It has been shown to inhibit the activity of certain enzymes and proteins that are essential for cancer cell growth and inflammation. N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Inflammatory cells, it inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In animal models, N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has been shown to reduce tumor growth and inflammation.
实验室实验的优点和局限性
The advantages of using N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 in lab experiments include its high purity, quality, and reproducibility. Its unique chemical structure also makes it a valuable tool in studying the mechanism of action of various enzymes and proteins. However, one of the limitations of using N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 is its potential toxicity, which requires careful handling and monitoring in lab experiments.
未来方向
There are several future directions for the study of N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1. One of the primary areas of interest is its potential use in combination therapy with other anti-cancer drugs. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 can enhance the efficacy of other anti-cancer drugs, leading to better treatment outcomes.
Another area of future research is the development of more potent and selective analogs of N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1. The optimization of the synthesis method and chemical modifications of the compound may lead to the development of more potent and selective compounds with fewer side effects.
Conclusion
In conclusion, N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide, or N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1, is a synthetic compound with potential therapeutic uses in various scientific research applications. Its unique chemical structure and mechanism of action have sparked interest in its potential use in cancer and inflammation treatment. The synthesis method for N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has been optimized to yield high purity and quality of the final product. While there are limitations to its use in lab experiments, there are several future directions for the study of N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1, including its potential use in combination therapy and the development of more potent and selective analogs.
合成方法
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-phenyl-1,3-thiazole-2-amine and 1,2-benzisothiazol-3-amine. The two starting materials undergo a condensation reaction to form N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 2, which is then oxidized with hydrogen peroxide to produce N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1. The synthesis method for N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has been optimized to yield high purity and quality of the final product.
科学研究应用
N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has been studied for its potential therapeutic uses in various scientific research applications. One of the primary areas of interest is its anti-cancer properties. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis.
N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 has also been studied for its anti-inflammatory properties. Inflammation is a common factor in many diseases, and compounds that can reduce inflammation have potential therapeutic uses. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide 1 can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various disease models.
属性
产品名称 |
N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide |
|---|---|
分子式 |
C16H11N3O2S2 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
1,1-dioxo-N-(4-phenyl-1,3-thiazol-2-yl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C16H11N3O2S2/c20-23(21)14-9-5-4-8-12(14)15(19-23)18-16-17-13(10-22-16)11-6-2-1-3-7-11/h1-10H,(H,17,18,19) |
InChI 键 |
AVKIBRBUEDWRFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)


![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)



![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)
